

Spectroscopic Profile of 2-Chloro-5-methylthiophene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-methylthiophene

CAS No.: 17249-82-0

Cat. No.: B100211

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Chloro-5-methylthiophene** (C₅H₅ClS), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers in synthetic chemistry and drug development.

Quantitative Spectral Data

The spectral data for **2-Chloro-5-methylthiophene** is summarized in the tables below, providing a clear and concise reference for compound identification and characterization.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
6.67	d	H-3
6.55	d	H-4
2.45	s	-CH ₃

Solvent: CDCl₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
135.0	C-5
128.0	C-2
126.3	C-4
125.0	C-3
15.2	-CH ₃

Solvent: CDCl₃

Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Assignment
~3100	Aromatic C-H Stretch
~2920	Aliphatic C-H Stretch
~1540	C=C Aromatic Ring Stretch
~1450	C-H Bend (Methyl)
~1050	C-S Stretch
~800	C-Cl Stretch

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
132	100	[M] ⁺ (³⁵ Cl)
134	33	[M+2] ⁺ (³⁷ Cl)
97	High	[M - Cl] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for thiophene derivatives like **2-Chloro-5-methylthiophene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** A sample of 5-10 mg of **2-Chloro-5-methylthiophene** is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- **Instrument Setup:** The NMR spectra are recorded on a spectrometer operating at a standard frequency for protons (e.g., 300 or 500 MHz).
- **¹H NMR Acquisition:** A standard proton pulse program is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** A proton-decoupled pulse program is typically employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** For a liquid sample like **2-Chloro-5-methylthiophene**, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
- **Instrument Setup:** The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum is collected.
- **Data Acquisition:** The sample is placed in the instrument, and the infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} . Multiple scans are averaged to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

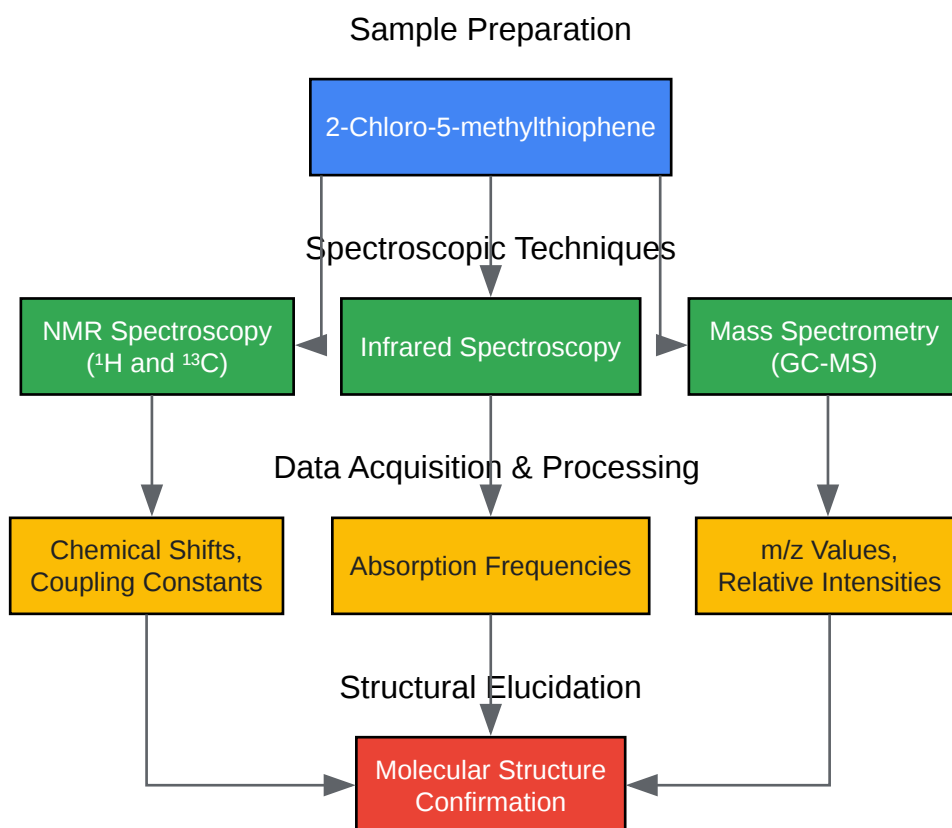
- **Sample Preparation:** A dilute solution of **2-Chloro-5-methylthiophene** is prepared in a volatile organic solvent, such as dichloromethane or hexane.
- **GC Separation:** A small volume (typically 1 μL) of the solution is injected into the gas chromatograph. The GC is equipped with a capillary column suitable for separating volatile organic compounds. The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities and the solvent.
- **MS Detection:** As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common method used for ionization.

- **Data Acquisition and Analysis:** The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions. The resulting mass spectrum is a plot of relative ion intensity versus m/z .

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Chloro-5-methylthiophene**.

Workflow for Spectroscopic Analysis of 2-Chloro-5-methylthiophene



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Caption: Logical workflow of spectral analysis.

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